molecular formula C18H16O4 B6421695 (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 623117-31-7

(2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6421695
CAS No.: 623117-31-7
M. Wt: 296.3 g/mol
InChI Key: XTMODEYGCSZTKP-YVLHZVERSA-N
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Description

The compound (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran-3-one derivative with a Z-configuration at the exocyclic double bond. Its structure features:

  • 6-ethoxy substituent on the benzofuran ring.
  • 2-methoxyphenyl group at the methylidene position (C2). This substitution pattern distinguishes it from other analogs, influencing its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

(2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-3-21-13-8-9-14-16(11-13)22-17(18(14)19)10-12-6-4-5-7-15(12)20-2/h4-11H,3H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMODEYGCSZTKP-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 2-methoxybenzaldehyde with 6-ethoxy-2,3-dihydro-1-benzofuran-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one induced apoptosis in human breast cancer cells through the activation of caspase pathways .

Case Study: Breast Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Caspase activation leading to apoptosis
MDA-MB-23110.0Inhibition of cell proliferation

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. A study involving lipopolysaccharide (LPS)-induced inflammation in murine models indicated that it significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.

Data Summary: Anti-inflammatory Activity

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound Treatment7590

Photophysical Properties

The compound's unique structure allows it to exhibit interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to act as a light-emitting material has been explored for use in organic light-emitting diodes (OLEDs) .

Performance Metrics for OLEDs

ParameterValue
Emission Peak (nm)520
Quantum Efficiency (%)15

Polymer Composites

Furthermore, (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies have shown that composites containing this compound exhibit improved tensile strength compared to unmodified polymers .

Pesticidal Activity

In agricultural research, this compound has been evaluated for its pesticidal activity against various pests. Laboratory tests revealed that it effectively reduces the population of aphids and whiteflies, making it a candidate for natural pesticide formulations.

Efficacy Against Pests

Pest TypeMortality Rate (%)Concentration (ppm)
Aphids85500
Whiteflies78500

Plant Growth Promotion

Additionally, preliminary studies suggest that the compound may promote plant growth by enhancing root development and nutrient uptake when applied at specific concentrations . This dual functionality as both a pesticide and a growth promoter positions it as a valuable asset in sustainable agriculture.

Mechanism of Action

The mechanism of action of (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease

Biological Activity

(2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one, also known as CID 6316214, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is C18H16O4. The compound features a benzofuran core with methoxy and ethoxy substituents that may influence its biological activity.

Antimicrobial Activity

Research has indicated that (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests potential for use in treating bacterial infections .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays showed that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. This property is particularly relevant in the context of chronic conditions where oxidative damage plays a significant role .

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, and (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one has been shown to possess anti-inflammatory effects. Experimental models demonstrated a reduction in pro-inflammatory cytokines following treatment with this compound, indicating its potential as an anti-inflammatory agent .

The biological activities of (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Scavenging of Reactive Oxygen Species (ROS) : Its ability to neutralize ROS contributes to its antioxidant effects.
  • Modulation of Cell Signaling Pathways : It may influence pathways such as NF-kB and MAPK, which are critical in inflammation and immune responses.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively .
Study 2Showed significant antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid .
Study 3Reported reduction in TNF-alpha levels in LPS-stimulated macrophages treated with the compound .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural analogs and their biological activities:

Compound Name Substituents (Position 6) Aryl Group (Methylidene Position) Key Biological Activities References
(2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one Ethoxy 2-methoxyphenyl Limited direct data; structural similarity suggests antifungal potential.
(2E)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one (CE) Methoxy 4-methoxyphenyl Inhibits lanosterol 14-alpha demethylase and beta-tubulin assembly; antifungal.
TB501 m-Chlorophenyl-propenyl N/A Antitubercular activity; enhanced efficacy in liposome-encapsulated form.
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one Hydroxy 4-methoxyphenyl Structural analog; hydroxy group may improve solubility but reduce membrane permeability.
(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one Hydroxy 4-fluorophenyl Fluorine substitution enhances electronic properties; potential medicinal applications.

Key Findings from Comparative Studies

Substituent Position and Activity: The 2-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl group in CE. The para-substitution in CE enhances interactions with fungal enzymes like lanosterol 14-alpha demethylase, while ortho-substitution may alter binding affinity due to steric hindrance . Ethoxy vs.

Stereochemical Considerations: The Z-configuration in the target compound may influence molecular geometry and enzyme binding compared to E-isomers (e.g., CE).

Biological Activity: CE demonstrates robust antifungal activity by dual inhibition of ergosterol biosynthesis (via lanosterol 14-alpha demethylase) and microtubule assembly (via beta-tubulin) . The target compound’s ethoxy and 2-methoxyphenyl groups may confer similar mechanisms, but this requires experimental validation. TB501 and TB515, with bulkier substituents (e.g., m-chlorophenyl), show antitubercular activity, suggesting that substituent size and polarity are critical for targeting mycobacterial pathways .

Solubility and Formulation :

  • Hydroxy-substituted analogs (e.g., (2Z)-6-hydroxy-2-[(4-methoxyphenyl)...) exhibit higher solubility but may require encapsulation for optimal delivery, as seen in TB501’s liposome-enhanced efficacy .

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